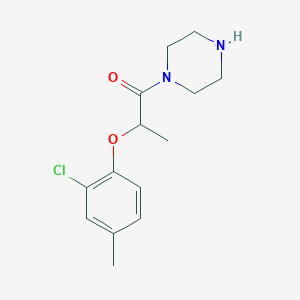
2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one is an organic compound with a complex structure that includes a chlorinated phenoxy group, a piperazine ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 4-methylphenol to form 2-chloro-4-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Coupling with Piperazine: The chlorinated phenol is then reacted with piperazine to form 2-(2-chloro-4-methyl-phenoxy)piperazine. This step often requires a base such as potassium carbonate to facilitate the coupling reaction.
Addition of the Propanone Group: The final step involves the reaction of the phenoxy-piperazine intermediate with a propanone derivative, such as 1-chloropropan-2-one, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-ethanone: Similar structure but with an ethanone group instead of a propanone group.
2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-butanone: Similar structure but with a butanone group instead of a propanone group.
2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-2-one: Similar structure but with a different position of the propanone group.
Uniqueness
2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the propanone group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
2-(2-chloro-4-methylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19ClN2O2/c1-10-3-4-13(12(15)9-10)19-11(2)14(18)17-7-5-16-6-8-17/h3-4,9,11,16H,5-8H2,1-2H3 |
InChI Key |
PRBDSCTYSBRFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















